molecular formula C17H17NO4 B2654401 2-(3-(4-Methoxyphenyl)propanamido)benzoic acid CAS No. 692281-53-1

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid

Cat. No.: B2654401
CAS No.: 692281-53-1
M. Wt: 299.326
InChI Key: YAGIVYNOUNSJPB-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid is an organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.33 g/mol It is characterized by the presence of a methoxyphenyl group and a benzoic acid moiety, connected through a propanamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)propanamido)benzoic acid typically involves a multi-step process. One common method starts with the esterification of p-hydroxyphenylpropionic acid, followed by amidation to introduce the amido group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods utilize large-scale reactors and continuous flow processes to achieve efficient production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted benzoic acids .

Scientific Research Applications

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)propanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of inflammation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Methoxyphenyl)propanamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-7,9-10H,8,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGIVYNOUNSJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692281-53-1
Record name 2-[3-(4-methoxyphenyl)propanamido]benzoic acid
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